7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-isopentyl-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O2 and its molecular weight is 305.382. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives: Ionization and Methylation
Purine-6,8-diones, which share structural similarities with the compound , exhibit interesting ionization and methylation reactions. These reactions are influenced by the substitution pattern on the purine ring, affecting their physical properties and reactivity. For instance, methylation of these compounds is highly dependent on the presence of methyl groups and their positions on the purine ring, which can sterically hinder or facilitate methylation at specific sites. This characteristic is crucial for understanding the chemical behavior and potential modifications of purine derivatives in various research contexts (Rahat, Bergmann, & Tamir, 1974).
Biological Activities of Purine Analogues
Substituted pyridines and purines containing 2,4-thiazolidinedione, which can be considered structurally related to the compound of interest, have been synthesized and evaluated for their biological activities. These compounds have shown significant effects on triglyceride accumulation in vitro and demonstrated hypoglycemic and hypolipidemic activities in vivo, indicating their potential in therapeutic research and development (Kim et al., 2004).
Antitumor and Antiviral Applications of 7-Deazapurine Nucleosides
7-Deazapurine nucleosides, another group of purine analogues, have shown potent cytostatic or cytotoxic effects against various cancer cells and viruses. These compounds are activated in cancer cells by phosphorylation, leading to their incorporation into RNA and DNA, which disrupts protein synthesis and causes DNA damage. This highlights the potential of purine derivatives in designing antitumor and antiviral therapies (Perlíková & Hocek, 2017).
Novel Synthesis Techniques and Properties
Research on purine derivatives also includes the development of novel synthesis methods and the exploration of new properties. For example, new synthetic pathways have been established for creating various purine dione derivatives, leading to compounds with unique structures and potentially valuable chemical properties. These advances in synthesis techniques open up new possibilities for the application of purine derivatives in scientific research (Mitsumoto & Nitta, 2004).
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-10(2)6-9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-4-5-8-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHSQMBDTOUFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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